Cumulative Urinary Excretion Profile: A Definitive Quantitative Distinction from Rabeprazole Thioether and Parent Drug
In a human urinary excretion study following intravenous infusion of 20 mg rabeprazole sodium, desmethyl rabeprazole thioether exhibited a 24-hour cumulative urinary recovery of 0.1631‰ of the administered dose, which is markedly lower than rabeprazole thioether (1.272‰) yet significantly higher than the parent drug rabeprazole (0.04745‰) [1]. This quantitative hierarchy directly reflects the distinct renal elimination behavior of each species and establishes desmethyl rabeprazole thioether as an intermediate excretory metabolite with a well-defined, non-interchangeable position in the metabolic pathway.
| Evidence Dimension | Cumulative urinary recovery (% of dose over 24 h, expressed as ‰) |
|---|---|
| Target Compound Data | 0.1631‰ |
| Comparator Or Baseline | Rabeprazole thioether: 1.272‰; Rabeprazole (parent): 0.04745‰ |
| Quantified Difference | 7.8× lower than rabeprazole thioether; 3.4× higher than parent rabeprazole |
| Conditions | Healthy human volunteers after a single 30-min intravenous infusion of 20 mg rabeprazole sodium; LC-MS/MS quantification in urine. |
Why This Matters
Procurement of desmethyl rabeprazole thioether as a reference standard is mandatory for accurate urinary excretion studies; substituting with rabeprazole thioether would overestimate metabolite recovery by 7.8×, invalidating pharmacokinetic conclusions.
- [1] Lu C, et al. Application of a liquid chromatographic/tandem mass spectrometric method to a urinary excretion study of rabeprazole and two of its metabolites in healthy human urine. J Chromatogr B. 2015;988:75-80. doi:10.1016/j.jchromb.2015.01.023. View Source
